![molecular formula C13H10N4O3 B2430696 5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile CAS No. 613649-78-8](/img/structure/B2430696.png)
5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile
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Overview
Description
5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile, also known as ANO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANO is a heterocyclic organic compound and has a molecular formula of C13H9N3O3. It is a yellow powder with a melting point of 211-213°C and has a molecular weight of 255.23 g/mol.
Scientific Research Applications
Synthesis and Chemical Properties
5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is involved in various synthesis processes and chemical reactions, demonstrating its significance in chemical research. For instance, Chumachenko et al. (2014) synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles with phthalimidoethyl or phthalimidopropyl substituents, indicating the compound's utility in creating new chemical entities (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014). Similar research by Al-Azmi and Shalaby (2018) involved synthesizing and analyzing the molecular structure of closely related compounds, showcasing the compound's role in structural chemistry and spectroscopic studies (Al‐Azmi & Shalaby, 2018).
Anticancer Research
In the field of medicinal chemistry, this compound has been a focal point in developing potential anticancer agents. Kachaeva et al. (2018) synthesized and evaluated 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, a structurally similar compound, for anticancer activities. The study revealed significant growth inhibitory and cytostatic activities, highlighting the potential of such compounds in anticancer drug development (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Crystallography and Structural Analysis
The compound's role extends to crystallography and structural analysis. Sharma et al. (2015) synthesized related carbonitrile compounds and determined their crystal structures using X-ray diffraction techniques. Such studies are crucial for understanding molecular conformations and interactions, which are fundamental in material science and drug design (Sharma, Banerjee, Brahmachari, Kant, & Gupta, 2015).
Novel Compound Synthesis
This compound plays a role in synthesizing novel compounds with potential pharmacological activities. For example, Shablykin et al. (2007) used a similar compound in creating new azole fragments, indicating the compound's utility in expanding chemical libraries for drug discovery (Shablykin, Brovarets, & Drach, 2007).
Mechanism of Action
Target of Action
The primary target of 5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is the Human Cytomegalovirus (HCMV) . HCMV is a ubiquitous pathogen that severely affects individuals with impaired or immature immune-defence functions .
Mode of Action
The compound interacts with HCMV, exhibiting antiviral activity. It has been shown to have considerably higher antiviral activity against a normal laboratory HCMV strain (AD-169) in human foreskin fibroblast cells .
Result of Action
The compound’s action results in the inhibition of HCMV proliferation. It has been shown to exhibit higher antiviral activity against HCMV than Ganciclovir, an anti-HCMV agent in clinical use .
properties
IUPAC Name |
2-(4-nitrophenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-2-7-15-13-11(8-14)16-12(20-13)9-3-5-10(6-4-9)17(18)19/h2-6,15H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSMJPKEROUBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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